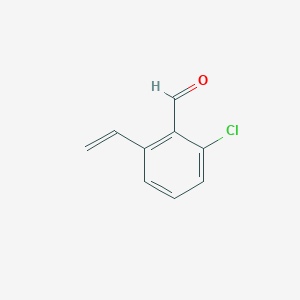
2-Chloro-6-vinylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a vinyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-vinylbenzaldehyde typically involves the chlorination of 2-vinylbenzaldehyde. One common method is the direct chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield 2-methoxy-6-vinylbenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-Chloro-6-vinylbenzoic acid.
Reduction: 2-Chloro-6-vinylbenzyl alcohol.
Substitution: 2-Methoxy-6-vinylbenzaldehyde.
Applications De Recherche Scientifique
2-Chloro-6-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and resins, where its vinyl group can undergo polymerization reactions to form high-performance materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-vinylbenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.
Comparaison Avec Des Composés Similaires
2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a vinyl group.
2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a vinyl group.
Comparison: 2-Chloro-6-vinylbenzaldehyde is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization reactions, making it valuable in the production of polymers and resins. Additionally, the combination of the aldehyde and vinyl groups provides versatility in synthetic applications, enabling the formation of a wide range of derivatives.
Propriétés
Formule moléculaire |
C9H7ClO |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-chloro-6-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |
Clé InChI |
SGJWKFVDKRYVJD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=CC=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


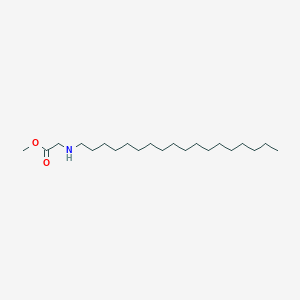
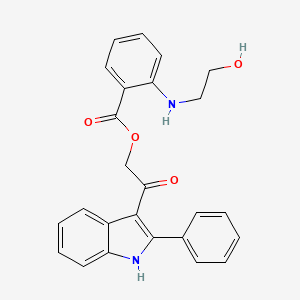
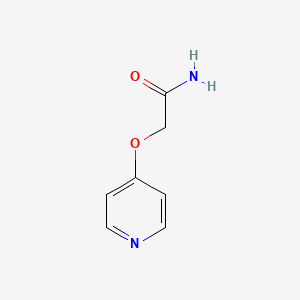
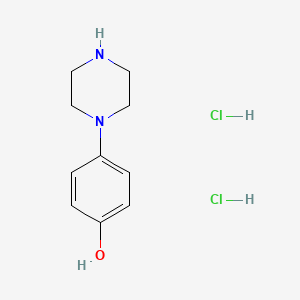
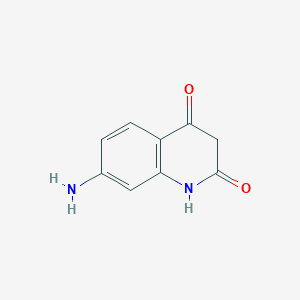
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
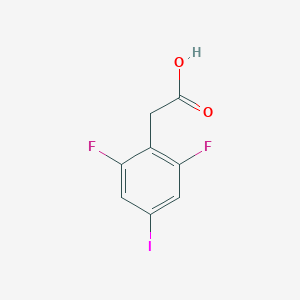
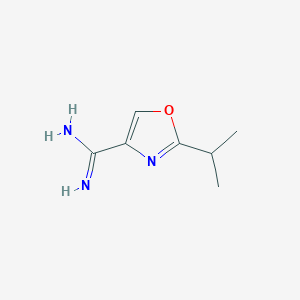
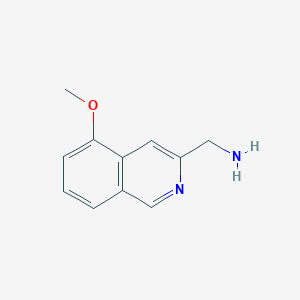

![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
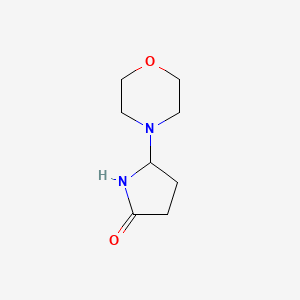
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)

